![molecular formula C19H11BrF3N3S B2958276 5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 670268-58-3](/img/structure/B2958276.png)

5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

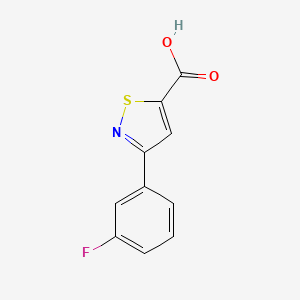

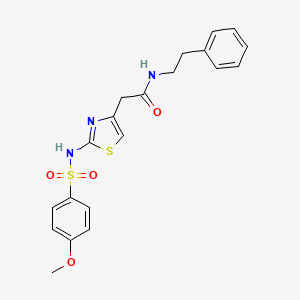

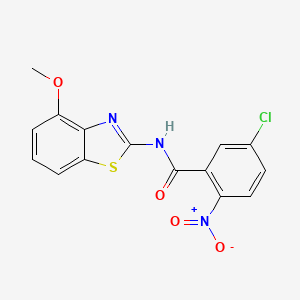

Description

Synthesis Analysis

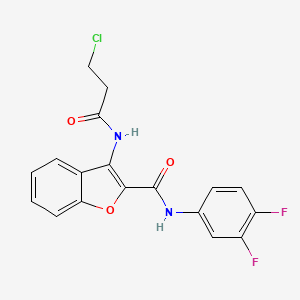

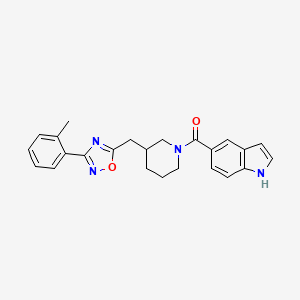

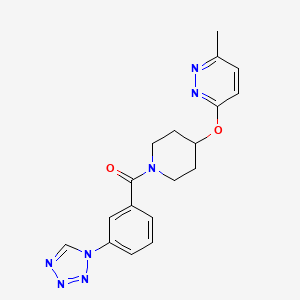

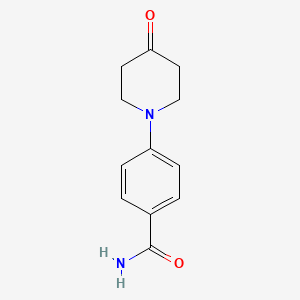

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thienopyrimidine core, followed by the addition of the various substituents through reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the thienopyrimidine core and the phenyl rings), which contribute to the compound’s stability. The electron-withdrawing bromine and trifluoromethyl groups would likely affect the electron density and reactivity of the aromatic rings .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amine group could also react with acids to form amine salts, or with carbonyl compounds to form imines or amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and trifluoromethyl groups could increase the compound’s molecular weight and lipophilicity, potentially affecting properties such as solubility and boiling/melting points .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

This compound is part of a broader class of molecules that play a crucial role in the development of hybrid catalysts for the synthesis of pharmacologically relevant structures. For instance, pyranopyrimidine cores, to which the requested compound is structurally related, are key precursors in the medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. The synthesis of such scaffolds often involves complex reactions facilitated by organocatalysts, metal catalysts, and green solvents, showcasing the compound's relevance in advancing synthetic methodologies for developing lead molecules (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The structural motifs similar to "5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine" are investigated for their applications in optoelectronic materials. Compounds featuring pyrimidine rings are integral to the creation of novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. This highlights the compound's potential in contributing to the development of new materials with enhanced electronic and luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental and Toxicological Research

Compounds with bromophenyl groups, such as the one , are studied for their environmental presence and impact. For example, 2,4,6-Tribromophenol, a compound structurally related to the bromophenyl moiety, is extensively researched for its concentrations in various environments and its toxicokinetics. Understanding the behavior and effects of such brominated compounds is vital for assessing environmental risks and developing strategies for mitigating their impact (Koch & Sures, 2018).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Orientations Futures

Propriétés

IUPAC Name |

5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrF3N3S/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXDNOOZVSQYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)

![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)

![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2958213.png)